molecular formula C7H3ClN2O2S B183781 7-Chloro-5-nitro-1,3-benzothiazole CAS No. 196205-25-1

7-Chloro-5-nitro-1,3-benzothiazole

Cat. No. B183781
M. Wt: 214.63 g/mol
InChI Key: MJNSFEWLDPVGSP-UHFFFAOYSA-N
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Patent
US06303643B1

Procedure details

To a solution of SnCl2.2H2O (0.5 g, 2.2 mmol) in 5 mL of HCl was added 5-nitro-7-chlorobenzothiazole (0.12 mg, 0.56 mmol) in a portion and the resulting reaction mixture was stirred for 1 h at 25° C. The reaction mixture was basified with aq. NaOH and extracted with EtOAc. Organic extracts were dried over Na2SO4 and concentrated in vacuo to yield 110 mg (0.54 mmol, >95%) of the desired product.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.12 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
O.O.Cl[Sn]Cl.[N+:6]([C:9]1[CH:10]=[C:11]([Cl:18])[C:12]2[S:16][CH:15]=[N:14][C:13]=2[CH:17]=1)([O-])=O.[OH-].[Na+]>Cl>[NH2:6][C:9]1[CH:10]=[C:11]([Cl:18])[C:12]2[S:16][CH:15]=[N:14][C:13]=2[CH:17]=1 |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
0.12 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C2=C(N=CS2)C1)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred for 1 h at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=C(C2=C(N=CS2)C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.54 mmol
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.